tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione
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Overview
Description
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation reactions to form the tetracyclic core and introduce the dione functionalities .
Industrial Production Methods
While specific industrial production methods for tetracyclo[62113,6This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione groups into alcohols.
Substitution: Various substitution reactions can occur at different positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-diol, while reduction can produce tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-diol .
Scientific Research Applications
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione has several applications in scientific research:
Chemistry: It serves as a model compound for studying complex ring systems and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione exerts its effects involves interactions with various molecular targets. The compound’s tetracyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Tetracyclo[5.3.1.12,6.04,9]dodecane (iceane) : Another tetracyclic compound with a different ring structure .
- endo,endo-Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene : A related compound with similar stability but different chemical properties .
Uniqueness
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione is unique due to its specific ring structure and the presence of two dione groups. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
131213-98-4 |
---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-2-6(11)10-8-4-3-7(9(5)10)12(8)14/h5-10H,1-4H2 |
InChI Key |
JZWOVBRVOSPPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C4CCC(C3C1C2=O)C4=O |
Origin of Product |
United States |
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